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Experimental Overview: Alectinib Solid
Dispersion Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alectinib

CAS No.: 1256580-46-7

Cat. No.: S548568

Formulation A Formulation B (ASD + Unprocessed
Parameter
(ASD) Surfactant) API
Composition Alectinib Alectinib HCI:Soluplus (1:5) + Alectinib HCI API
HCI:Soluplus (1:5) 5% Poloxamer P407
In Vitro Dissolution Significantly Superior to Formulation A and Baseline (low)
enhanced vs. API API
Cmax (Pharmacokinetic) ~2-fold increase vs.  ~2-fold increase vs. API Baseline
API (similar Cmax to A, lower Tmax)
AUCo-last ~2-fold increase vs.  Highest among all groups Baseline
(Pharmacokinetic) API
IVIVC Predictability %PE: -9.36% %PE < 10% (External) %PE: 6.19%
(Cmax) (Internal) (Internal)
IVIVC Predictability %PE: -5.42% %PE: ~ -14.03% (Inconclusive)  %PE: 13.80%
(AUCo-1ast) (Internal) (Internal)

Table Details: Comparative summary of formulation compositions, performance data, and IVIVC

predictability for alectinib solid dispersions. AUC: Area Under the Curve; Cmax: Maximum plasma
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concentration; %PE: Prediction Error Percent. [1] [2]

Protocol 1: Preparation of Amorphous Solid
Dispersions (ASD)

1.1 Objective: To prepare stable amorphous solid dispersions of Alectinib HCI using polymer and surfactant

to enhance dissolution and bioavailability. [2]

1.2 Materials:

Drug Substance: Alectinib HCI

Polymer: Soluplus

Surfactant: Poloxamer 407 (for Formulation B only)

Solvent: Suitable volatile organic solvent (e.g., methanol, dichloromethane)

1.3 Equipment: Analytical balance, magnetic stirrer, rotary evaporator, vacuum oven, mortar and pestle.

1.4 Method: Solvent Evaporation

e Weighing: Accurately weigh Alectinib HCI and Soluplus in a 1:5 ratio. For Formulation B, include an
additional 5% w/w (of the total solid weight) of Poloxamer 407. [2]

¢ Dissolution: Dissolve the accurately weighed materials in a sufficient quantity of a volatile solvent
with stirring until a clear solution is obtained.

¢ Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure and
controlled temperature (e.g., 40-50°C) to form a solid mass.

e Drying: Further dry the solid mass in a vacuum oven overnight at a mild temperature (e.g., 40°C) to
ensure complete solvent removal.

¢ Size Reduction: Gently grind the dried solid mass using a mortar and pestle and pass through a
suitable sieve (e.g., 80 mesh) to obtain a fine, uniform powder.

e Storage: Store the final ASD powder in a sealed container under desiccated conditions until further
use.

Protocol 2: In Vitro Dissolution Study

2.1 Objective: To evaluate the dissolution performance of ASD formulations under various physiologically

relevant conditions. [2]
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2.2 Materials & Media:

¢ Dissolution Media: (900 mL, 37°C)

Simulated Gastric Fluid (SGF), pH 1.2, with 0.25% SLS

Acetate buffer, pH 4.5, with 0.25% SLS

Phosphate buffer, pH 6.8, with 0.25% SLS

Fasted State Simulated Intestinal Fluid (FaSSIF)

e Equipment: USP Apparatus Il (paddle), dissolution tester, fiber optic UV probe or automated
sampler, HPLC system.

o

(e]

[¢]

[¢]

2.3 Method:

e Operation: Use USP Apparatus Il with a paddle speed of 100 rpm and a media volume of 900 mL,
maintained at 37+0.5°C. [2]

e Sampling: Withdraw samples automatically or manually at predetermined time intervals (e.g., 5, 10,
15, 20, 30, 45, 60, 90, and 120 minutes).

¢ Filtration: Filter samples immediately through a 0.45-pm membrane filter.

¢ Analysis: Quantify the drug concentration in the samples using a validated HPLC method with UV
detection.

Protocol 3: In Vivo Pharmacokinetic Study in Wistar
Rats

3.1 Objective: To assess the bioavailability of ASD formulations in a preclinical model. [1] [2]

3.2 Ethics: All animal experiments must be approved by an Institutional Animal Ethics Committee (IAEC).

[2]
3.3 Formulation & Dosing:

e Test Items: ASD Formulation A, ASD Formulation B, and unprocessed Alectinib HCI API (control).
e Dose: Administer a single oral dose equivalent to 10 mg/kg of Alectinib to healthy Wistar rats (fasted
overnight). Use a suitable vehicle like 0.5% w/w sodium carboxymethyl cellulose for suspension. [2]

3.4 Blood Sampling & Bioanalysis:

e Schedule: Collect blood samples (e.g., ~0.2 mL) from the retro-orbital plexus or a suitable vein into
heparinized tubes at pre-dose and post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

[2]
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e Plasma Separation: Centrifuge blood samples promptly at 5000 rpm for 10 minutes to separate

plasma.
¢ Sample Analysis: Determine the plasma concentration of Alectinib using a validated LC-MS/MS

method. [2]

3.5 Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUCo-last) from the mean
plasma concentration-time profile using non-compartmental analysis in a software platform like Phoenix

WinNonlin. [2]

Protocol 4: Development and Validation of a Level A
IVIVC

4.1 Objective: To establish a point-to-point correlation between in vitro dissolution and in vivo absorption.

[1][2]
4.2 Data Preparation:

¢ In Vitro Data: Use mean fraction dissolved (Fdisso) vs. time profile from the most discriminatory
medium (e.g., pH 4.5 acetate buffer + 0.25% SLS). [2]
¢ In Vivo Data: Use mean plasma concentration-time profiles and PK parameters from the rat study.

4.3 Deconvolution to Estimate In Vivo Absorption:

¢ Unit Impulse Response (UIR): Obtain the UIR (the PK profile after intravenous administration) from
the literature for Alectinib. [2]

¢ Numerical Deconvolution: Perform numerical deconvolution of the oral plasma concentration data
using the UIR in software like Phoenix WinNonlin to calculate the in vivo fraction absorbed (Fabs)
over time. [3] [2]

4.4 Model Fitting:

¢ Plot in vivo Fabs against in vitro Fdisso for corresponding time points.
 Fit the data using a simple linear model (e.g., Fabs = Abs Scale * Diss (Tscale * Tvivo))
to establish the Level A correlation. [2]

4.5 IVIVC Model Validation:

¢ Internal Predictability: Use data from the API and one formulation (e.g., Formulation A) to build the
model.
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e External Predictability: Use data from a second formulation (e.g., Formulation B) to validate the
model.
e Prediction Error (%PE) Calculation:
o Predict Cmax and AUC for the validation formulation using its in vitro dissolution data and the
IVIVC model.
o Compare the predicted values with the observed in vivo values.
o Calculate %PE = (Observed - Predicted) / Observed * 100.[1][2]
e Acceptance Criteria: The model is considered predictive if the %PE for each formulation is less than
15%, and the average %PE is less than 10%. [2]

The following diagram illustrates the complete workflow for establishing and validating the IVIVC model,

integrating the protocols described above.
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Diagram Overview: The workflow for developing a Level A In Vitro-In Vivo Correlation (IVIVC) model for

Alectinib solid dispersions, from formulation preparation to final model validation.
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Discussion and Conclusion

The development of Soluplus-based amorphous solid dispersions successfully addressed the bioavailability
challenges of Alectinib HCI, a BCS Class IV drug. The inclusion of Poloxamer 407 in Formulation B
provided a marginal but notable improvement in AUC, underscoring the role of surfactants in optimizing

performance. [2]

The established Level A IVIVC, particularly for Cmax, demonstrates that in vitro dissolution in pH 4.5 buffer
with SLS can serve as a reliable surrogate for predicting in vivo performance. This allows for the use of
dissolution testing as a tool for formulation screening and quality control, potentially reducing the need for
extensive bioequivalence studies in the future. [1] [2] The inconclusive external predictability for AUCo-iast

suggests that incorporating additional data sets could further strengthen the model. [1] [2]

For future work, these lab-scale ASD formulations should be transformed into final oral dosage forms (e.g.,
capsules/tablets) using scalable technologies like spray drying, and their performance should be confirmed in

clinical studies. [2]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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